molecular formula C10H13FN2O2 B2430152 N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide CAS No. 329079-68-7

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide

Cat. No.: B2430152
CAS No.: 329079-68-7
M. Wt: 212.224
InChI Key: ZAMZQKQXKKJHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide is an organic compound that features a fluorophenyl group, a hydroxyethylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide typically involves the reaction of 4-fluoroaniline with glycidol, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-(4-fluorophenyl)-2-(2-oxoethylamino)acetamide.

    Reduction: Formation of N-(4-fluorophenyl)-2-(2-aminoethylamino)acetamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide
  • N-(4-bromophenyl)-2-(2-hydroxyethylamino)acetamide
  • N-(4-methylphenyl)-2-(2-hydroxyethylamino)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMZQKQXKKJHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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